molecular formula C15H19NO4 B062014 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 166591-85-1

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B062014
M. Wt: 277.31 g/mol
InChI Key: KMTRFKAFNRHBCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves several key strategies. An improved synthesis method uses a modified Pictet-Spengler reaction, resulting in a high yield (95%) and low racemization (less than 7%), with the enantiomeric excess of the final product improved to 99.4% via recrystallization (Liu et al., 2008). Another synthesis approach involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, offering chemoselectivity in high yield under mild conditions (Saito et al., 2006).

Molecular Structure Analysis

For molecular structure analysis, it's crucial to understand the chemical framework and stereochemistry of the compound. The specific structure of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not detailed in the provided references, but the synthesis methods and reagents like BBDI suggest a complex stereochemical environment conducive to selective synthesis processes.

Chemical Reactions and Properties

The chemical reactions involving 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives typically leverage the tert-butoxycarbonyl group for protection during synthesis, which is a common tactic in peptide synthesis and modification of amino acid derivatives. The use of BBDI as a tert-butoxycarbonylation reagent underscores the compound's versatility in synthesizing protected intermediates for further chemical transformations (Ouchi et al., 2002).

Scientific Research Applications

Synthesis and Chemical Properties

A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been developed for the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base. This process yields high chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006). Furthermore, an improved synthesis method for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a modified Pictet-Spengler reaction has been described, showcasing a high yield and enantiomeric excess via recrystallization (Liu et al., 2008).

Application in Organic Synthesis

Substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have been synthesized and treated with n-butyllithium in THF at -50 °C, demonstrating the versatility of metallation and electrophilic quench for the synthesis of 1-substituted tetrahydroisoquinoline products. This method facilitates the efficient total syntheses of alkaloids like (±)-crispine A and (±)-dysoxyline, showcasing the compound's significance in the synthesis of complex natural products (Talk, Duperray, Li, & Coldham, 2016).

Advanced Synthetic Applications

The compound serves as a precursor for diverse synthetic routes, including the versatile synthesis of functionalized tetrahydroisoquinolines, which are crucial for developing therapeutic agents. This synthesis route allows for the incorporation of various substituents, highlighting the compound's utility in creating medicinally relevant structures (Kole & Singh, 2019). Additionally, it's been used in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, indicating its importance in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Safety And Hazards

The safety and hazards of compounds involving the Boc group should be considered. For example, a safety data sheet for a similar compound, N-BOC-DL-2-Aminotetralin-2-carboxylic acid, advises against its use in food, drug, pesticide, or biocidal product use .

Future Directions

The future directions of research involving the Boc group could include the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available Boc-protected amino acids . Another direction could be the synthesis of new derivatives of β-(1,2,4-triazol-1-yl)alanine .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRFKAFNRHBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570950
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

166591-85-1
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester
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